Topological Polar Surface Area (TPSA) Differentiation of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide Versus the Clinical Succinimide Ethosuximide
The target compound possesses a computed topological polar surface area (TPSA) of 83.7 Ų, which is 81% higher than that of ethosuximide (46.2 Ų), the prototypical succinimide anticonvulsant [1][2]. TPSA values above 60-70 Ų are generally associated with reduced passive blood-brain barrier (BBB) penetration [3]. This suggests that the target compound, if it reaches systemic circulation, would exhibit a different CNS partitioning profile than ethosuximide—a clinically meaningful differentiation given that ethosuximide's therapeutic target (T-type calcium channels, IC₅₀ ≈ 0.6 mM for Cav3.2) resides within the CNS [4]. The higher TPSA of the target compound is primarily attributable to its pendant piperidine-4-carboxamide group, which is absent in ethosuximide.
| Evidence Dimension | Topological Polar Surface Area (TPSA; Ų) |
|---|---|
| Target Compound Data | 83.7 Ų (PubChem Cactvs-computed) |
| Comparator Or Baseline | Ethosuximide: 46.2 Ų (PubChem Cactvs-computed) |
| Quantified Difference | 37.5 Ų absolute increase; 81.2% relative increase vs. ethosuximide |
| Conditions | Computed TPSA values from PubChem (Cactvs 3.4.8.18); no experimental PSA determination available |
Why This Matters
A TPSA exceeding 60–70 Ų is a well-validated threshold for predicting restricted passive BBB permeation, meaning this compound is structurally predisposed to a different CNS exposure profile than low-TPSA succinimides—a decisive factor for neuroscience versus peripheral-target research applications.
- [1] PubChem. 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide. PubChem CID 2854675. Computed Properties: Topological Polar Surface Area. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2854675 View Source
- [2] PubChem. Ethosuximide. PubChem CID 3291. Computed Properties: Topological Polar Surface Area. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3291 View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
- [4] Gomora JC, Daud AN, Weiergräber M, Perez-Reyes E. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Mol Pharmacol. 2001;60(5):1121-1132. doi:10.1124/mol.60.5.1121 View Source
